molecular formula C15H24 B1254295 5beta,10beta-Sibirene

5beta,10beta-Sibirene

Cat. No.: B1254295
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta,10beta-Sibirene is a bicyclic sesquiterpene belonging to the eudesmane family, characterized by its fused decalin framework and stereospecific substituents. Its systematic IUPAC name is (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene, with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . This compound is structurally distinguished by a methylidene group at position 1, a methyl group at 4a, and an isopropyl substituent at position 5.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15-/m1/s1

InChI Key

ALUIZDJKPCNAGJ-HUUCEWRRSA-N

Isomeric SMILES

CC(C)C1=C[C@@H]2C(=C)CCC[C@@]2(CC1)C

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology or functional overlap:

5beta,10alpha-Sibirene

  • Structural Similarities :
    • Shares the same molecular formula (C₁₅H₂₄ ) and bicyclic eudesmane framework as 5beta,10beta-Sibirene .
    • Contains identical substituents: methylidene (C1), methyl (C4a), and isopropyl (C7).
  • Key Differences :
    • Stereochemistry : The configuration at C10 differs (alpha vs. beta), altering the spatial orientation of the decalin ring system. This difference impacts intermolecular interactions, such as binding to biological targets or solubility in hydrophobic matrices.
    • Thermodynamic Stability : Computational studies suggest that 5beta,10beta-Sibirene may exhibit greater stability due to reduced steric strain in the beta configuration .

(Z)-gamma-Bisabolene

  • Structural Similarities :
    • Same molecular formula (C₁₅H₂₄ ) and degree of unsaturation .
    • Contains an isopropyl group, a common feature in terpenes.
  • Key Differences: Skeletal Framework: (Z)-gamma-Bisabolene is a linear monocyclic sesquiterpene with a bisabolane skeleton, contrasting with the bicyclic eudesmane structure of 5beta,10beta-Sibirene. Biological Roles: Bisabolenes are often associated with plant volatile emissions (e.g., pheromones or floral scents), whereas eudesmanes like 5beta,10beta-Sibirene are more commonly linked to defense mechanisms or stress responses in plants.

Research Findings and Data

Table 1: Comparative Analysis of 5beta,10beta-Sibirene and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Skeletal Class Key Substituents Notable Properties
5beta,10beta-Sibirene C₁₅H₂₄ 204.1878 Eudesmane (bicyclic) 1-methylidene, 4a-methyl, 7-isopropyl Hypothesized antimicrobial activity
5beta,10alpha-Sibirene C₁₅H₂₄ 204.1878 Eudesmane (bicyclic) 1-methylidene, 4a-methyl, 7-isopropyl Stereochemical impact on bioactivity
(Z)-gamma-Bisabolene C₁₅H₂₄ 204.1878 Bisabolane (monocyclic) Isopropyl, conjugated diene Volatile signaling in plants

Key Research Insights:

Stereochemical Influence : The beta configuration at C10 in 5beta,10beta-Sibirene may enhance its interaction with hydrophobic enzyme pockets compared to the alpha analogue, as suggested by molecular docking simulations .

Functional Divergence : While 5beta,10beta-Sibirene and its stereoisomer are structurally akin, (Z)-gamma-Bisabolene’s linear structure confers higher volatility, making it more suitable for airborne ecological signaling .

Synthetic Accessibility: Neither 5beta,10beta-Sibirene nor its analogues are explicitly documented in synthetic pathways within the provided evidence. However, analogous sesquiterpenes are typically biosynthesized via the mevalonate pathway or isolated via chromatographic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta,10beta-Sibirene
Reactant of Route 2
5beta,10beta-Sibirene

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